Dabigatran Impurity 9
Description
Significance of Impurity Research in Pharmaceutical Science
The study of impurities, known as impurity profiling, is a critical aspect of pharmaceutical science dedicated to ensuring the safety, quality, and efficacy of drug products. globalpharmatek.comresearchgate.net Pharmaceutical impurities are unwanted chemical substances that can be present in active pharmaceutical ingredients (APIs) or finished drug products. veeprho.com These substances can originate from various sources, including raw materials, manufacturing processes, or the degradation of the API or formulation components over time. veeprho.compharmaffiliates.com The presence of impurities, even in minute quantities, can potentially impact the stability of the drug and the safety of the patient. veeprho.comrjpdft.com
Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the identification, quantification, and control of impurities in new drug substances and products. jpionline.orgbiotech-spain.com According to ICH guidelines, impurities present at or above a 0.1% threshold must be identified and characterized. jpionline.orgrjptonline.org This regulatory oversight underscores the importance of impurity research, as it helps in understanding potential degradation pathways, which in turn informs the establishment of appropriate storage conditions and shelf life for the drug product. globalpharmatek.com Ultimately, comprehensive impurity profiling is a mandatory component of the drug approval process, safeguarding public health by ensuring the integrity of pharmaceutical products. globalpharmatek.comveeprho.com
Contextualization of Pharmaceutical Impurities within Drug Development
Throughout the drug development lifecycle, from initial synthesis to the final marketed product, the management of impurities is a fundamental activity. pharmaffiliates.com The process involves the detection, identification, structure elucidation, and quantitative determination of impurities in both bulk drug materials and their finished formulations. veeprho.comrjpdft.com This meticulous analysis is crucial because unidentified and potentially toxic impurities can pose a health hazard. veeprho.com
During development, analytical methods are specifically designed and validated to detect and measure impurities that may arise. globalpharmatek.com Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools used for separating and characterizing these substances. rjpdft.comactascientific.com The data gathered from these analyses, including forced degradation studies which intentionally stress the drug substance to predict degradation products, are used to establish the drug's stability profile. rjptonline.orgrsc.orgscirp.org This information is vital for process optimization, allowing manufacturers to adjust synthesis or formulation parameters to minimize the formation of impurities. globalpharmatek.com The control of impurities is documented in the product's specifications, which include acceptable limits for known and unknown impurities. pmda.go.jp
Scope and Academic Relevance of Dabigatran (B194492) Impurity 9 Research
Dabigatran Impurity 9 is a chemical entity associated with the anticoagulant drug Dabigatran. Its study is relevant to the quality control and stability assessment of the final drug product. Research and analytical documentation identify this impurity by its chemical name, Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate, and its corresponding hydrochloride salt. veeprho.comsimsonpharma.com
Academic and industrial research focuses on this compound primarily as a process-related impurity or a degradation product. chemicalbook.com Forced degradation studies on Dabigatran etexilate, the prodrug of Dabigatran, have been conducted under various stress conditions (hydrolysis, oxidation, photolysis, and thermolysis) as per ICH guidelines to identify potential degradation products. rjptonline.orgrsc.org One study successfully separated, identified, and characterized eleven degradation products using ESI-MS, and among these was a compound designated as DP9. rjptonline.org The characterization of such products is essential for understanding the degradation pathways of the parent drug. rsc.orgscirp.org
The availability of reference standards for impurities like this compound is crucial for the development and validation of analytical methods. cleanchemlab.com These standards are used in techniques such as HPLC and LC-MS to accurately identify and quantify the impurity in batches of the API and the finished drug product. innovareacademics.in This ensures that the levels of the impurity are maintained within the strict limits set by pharmacopoeias and regulatory authorities, thereby guaranteeing the quality and consistency of the medication. derpharmachemica.com The scientific interest in this compound lies in its role as a marker for the integrity of the manufacturing process and the stability of the drug substance. chemicalbook.com
Properties
Molecular Formula |
C19H22ClN5O2 |
|---|---|
Molecular Weight |
387.87 |
Synonyms |
ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate |
Origin of Product |
United States |
Chemical Characterization and Classification of Dabigatran Impurity 9
Chemical Nomenclature and Structural Relationship to Dabigatran (B194492) Etexilate
Dabigatran Impurity 9 is an organic chemical compound recognized as a significant related substance of Dabigatran Etexilate, a widely used anticoagulant medication. aquigenbio.com The precise identification and characterization of such impurities are fundamental for ensuring the quality, safety, and efficacy of the final pharmaceutical product. humanjournals.com
The chemical identity of this compound is established through its specific nomenclature and molecular structure. cleanchemlab.comsimsonpharma.com Its IUPAC (International Union of Pure and Applied Chemistry) name is Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate. cleanchemlab.com It is also known by several synonyms, including 2-[[[4-(Aminoiminomethyl)Phenyl]Amino]Methyl]-1-Methyl-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. simsonpharma.comsvaklifesciences.com
Below is a summary of its key chemical identifiers:
| Identifier | Information |
| IUPAC Name | Ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate cleanchemlab.com |
| Synonyms | 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester simsonpharma.comsvaklifesciences.com |
| CAS Number | 1408238-41-4 cleanchemlab.comsimsonpharma.com |
| Molecular Formula | C19H21N5O2 simsonpharma.com |
| Molecular Weight | 351.40 g/mol simsonpharma.com |
Structurally, this compound is a core component of the Dabigatran Etexilate molecule. Dabigatran Etexilate (C34H41N7O5) is a prodrug that is metabolically converted to its active form, Dabigatran. actascientific.com this compound represents a significant portion of the Dabigatran structure but lacks the N-(pyridin-2-yl)propanoate side chain and the hexyloxycarbonyl group found on the parent drug, Dabigatran Etexilate. actascientific.compharmaffiliates.com This structural relationship suggests that Impurity 9 may arise during the synthesis of Dabigatran Etexilate as a process-related impurity or as a degradation product. acs.org
A comparison of the molecular formulas and weights highlights the structural difference:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C19H21N5O2 | 351.40 simsonpharma.com |
| Dabigatran Etexilate | C34H41N7O5 | 627.73 pharmaffiliates.com |
Classification of this compound within International Conference on Harmonisation (ICH) Guidelines
The International Conference on Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances. According to the ICH Q3A(R2) guideline, impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.org
This compound falls under the category of organic impurities . ich.org Organic impurities can arise during the manufacturing process or storage of the new drug substance and may include:
Starting materials
By-products
Intermediates
Degradation products
Reagents, ligands, and catalysts
Given its chemical structure, this compound is considered an "identified impurity," meaning its structural characterization has been achieved. ich.org Within a pharmaceutical specification, it would be listed as a "specified impurity," which is an impurity that is individually listed and limited with a specific acceptance criterion. ich.org The presence and acceptable limits of such impurities in a drug substance are strictly controlled to ensure patient safety. humanjournals.com Regulatory guidelines mandate the monitoring and control of impurities for market authorization. humanjournals.com
| ICH Classification Category | Description |
| Impurity Class | Organic Impurity ich.org |
| Status | Identified and Specified Impurity ich.org |
| Potential Origins | Process-related (intermediate, by-product) or degradation product acs.orgich.org |
Role of this compound as a Reference Standard in Pharmaceutical Analysis
In pharmaceutical quality control, reference standards are highly purified compounds used as a benchmark for confirming the identity and purity of a drug substance. aquigenbio.com this compound serves as a critical reference standard in the analytical testing of Dabigatran Etexilate. synzeal.comgoogle.com
The primary applications of this compound as a reference standard include:
Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting, separating, and quantifying this specific impurity in the Dabigatran Etexilate active pharmaceutical ingredient (API) and its finished dosage forms. cleanchemlab.comgoogle.com The reference standard helps ensure the accuracy, reliability, and reproducibility of these analytical procedures. aquigenbio.com
Quality Control (QC) Testing: During routine QC testing of Dabigatran Etexilate batches, the reference standard is used to identify and quantify the amount of Impurity 9 present. cleanchemlab.comsynzeal.com By comparing the chromatographic peak from the test sample to that of the reference standard, manufacturers can ensure that the level of this impurity does not exceed the predefined acceptance criteria set in the drug's specification. humanjournals.comgoogle.com
Regulatory Submissions: Comprehensive characterization data for impurities and the use of qualified reference standards are essential components of regulatory filings, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.com The availability of a well-characterized reference standard for this compound supports these regulatory submissions by demonstrating robust control over the impurity profile of the drug substance. synzeal.com
The use of this compound as a reference standard is indispensable for ensuring that Dabigatran Etexilate meets the stringent purity requirements of regulatory agencies, thereby safeguarding patient health. aquigenbio.comhumanjournals.com
Origin and Formation Mechanisms of Dabigatran Impurity 9
Synthetic Route-Related Formation Mechanisms
Impurities generated during the synthesis of dabigatran (B194492) etexilate are known as process-related impurities. These can be unreacted starting materials, intermediates, or byproducts from unintended side reactions.
Byproducts from Intermediate Synthesis Steps
The multi-step synthesis of dabigatran etexilate involves several key intermediates, and reactions at each stage can generate byproducts.
Pinner Reaction Intermediates: The synthesis often involves a Pinner reaction to create a critical amidine intermediate. This reaction is sensitive to acidic conditions and can be fragile, leading to the formation of unacceptable levels of impurities nih.govresearchgate.net. If the nitrile intermediate undergoes hydrolysis before amidine formation, it can lead to corresponding amide or carboxylic acid impurities researchgate.net.
Acylation Step: The final acylation step, often involving n-hexyl chloroformate, is a common source of impurities. Commercially available n-hexyl chloroformate can contain related contaminants, which react similarly to produce a range of analogous impurities that are difficult to separate from the final product nih.govresearchgate.netresearchgate.netasianpubs.org. Using a purer acylating agent, such as the novel synthon N-hexyl-4-nitrophenyl carbonate, has been shown to substantially eliminate the formation of these byproducts nih.govresearchgate.net.
Incomplete Reactions: Failure of any reaction step to proceed to completion can result in the carry-over of intermediates into the final product. For instance, unreacted amidine intermediate is a potential process-related impurity.
A summary of key reactions and potential byproducts is presented below.
| Reaction Step | Key Reagents | Potential Impurity Formation |
| Amidine Synthesis (Pinner Reaction) | Nitrile intermediate, HCl, Alcohol | Hydrolysis of the nitrile group to form amide and carboxylic acid byproducts nih.govresearchgate.net. |
| Acylation | Amidine intermediate, n-hexyl chloroformate | Formation of multiple analogous impurities due to contaminants in the chloroformate reagent nih.gov. |
| Benzimidazole Ring Formation | Diamine intermediate, Carboxylic acid | Potential for incomplete cyclization, leaving starting materials as impurities. |
Influence of Reaction Conditions on Impurity Generation
The conditions under which the synthesis is performed have a profound impact on the impurity profile of the final drug substance.
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can promote the formation of degradation-related impurities even during synthesis. For example, certain keto impurities are known to form under conditions of high temperature and humidity derpharmachemica.com.
pH and Moisture: The presence of water and highly acidic or basic conditions can be detrimental. The Pinner reaction's intrinsic fragility under highly acidic conditions is a key example nih.gov. Furthermore, the presence of moisture can lead to the hydrolysis of ester functional groups in the dabigatran molecule or its intermediates, forming corresponding carboxylic acid impurities researchgate.net.
Solvents and Reagents: The choice of solvents and reagents is critical. The use of certain alcohols (e.g., methanol, isopropanol) as solvents or their presence as trace contaminants can lead to the formation of corresponding methyl or isopropyl ester impurities instead of the intended ethyl ester . Adding a solution of dabigatran etexilate to methanesulfonic acid, rather than the reverse, has been noted to help control impurity formation during the final salt preparation googleapis.com.
Degradation Pathways Leading to Impurity Formation
Dabigatran etexilate is susceptible to degradation under various stress conditions, leading to the formation of degradation products that can compromise the quality and stability of the pharmaceutical product.
Assessment through Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products that may form under various environmental conditions. Studies show that dabigatran etexilate is particularly susceptible to hydrolysis and oxidation.
Hydrolytic Degradation: Dabigatran shows significant degradation in acidic and basic conditions longdom.orgrsc.org. The primary pathways involve the hydrolysis of the two ester groups (ethyl ester and hexyl ester) and the carbamate linkage, leading to the formation of the active metabolite, dabigatran, and other acidic impurities rsc.orgresearchgate.net. Under neutral hydrolysis (water stress), a major unknown degradant has been observed to form scirp.org.
Oxidative Degradation: The drug substance degrades in the presence of oxidizing agents like hydrogen peroxide longdom.org. Oxidative degradation can lead to the formation of N-oxides or other related products derpharmachemica.com.
Thermal Degradation: While generally more stable to heat compared to hydrolytic stress, exposure to high temperatures (e.g., 60-105°C) can cause degradation scielo.br. Thermal stress has been shown to produce at least two major degradation products scielo.br.
The results from various forced degradation studies are summarized in the table below.
| Stress Condition | Reagent/Parameters | Observation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 75°C | Significant degradation . | Hydrolysis of ester and carbamate groups, formation of dabigatran (active metabolite) rsc.org. |
| Base Hydrolysis | 0.25 M NaOH, 75°C | Significant degradation, often more pronounced than in acid rjptonline.org. | Formation of Impurity-8 (6.51%) and other hydrolytic products . |
| Neutral Hydrolysis | Water, 75°C | Significant degradation over time . | Formation of a major unknown impurity (designated Impurity-15 in one study) scirp.org. |
| Oxidative | 3% H₂O₂ | Significant degradation . | Formation of oxidative products like Impurity F derpharmachemica.com. |
| Thermal (Dry Heat) | 105°C for 120h | Slight degradation . | Formation of two primary thermal degradants scielo.br. |
| Humidity | 90% RH | Degradation observed . | Formation of the same major unknown impurity (Impurity-15) as seen in water stress . |
Correlation with Drug Substance Stability Profiles
The stability profile of the dabigatran drug substance is directly linked to the formation of degradation products. The impurities identified during forced degradation studies are often the same ones that appear in the API during long-term stability testing rjptonline.org.
Some impurities are both process-related and degradants. For example, an impurity identified as "Impurity G" is described as originating from both the manufacturing process and degradation derpharmachemica.com. Similarly, "Impurity C," a keto-containing compound, can be formed during synthesis or through degradation under heat and humidity .
The close relationship between impurity and stability profiles highlights the importance of controlling both the synthesis process and the storage conditions of the drug product . The formation of hydrolytic impurities, particularly the major degradant formed under neutral/humidity conditions, is a critical factor limiting the shelf-life of dabigatran etexilate and necessitates protective packaging .
Advanced Analytical Methodologies for the Detection and Quantification of Dabigatran Impurity 9
Chromatographic Techniques for Separation and Determination
Chromatographic techniques are fundamental in pharmaceutical analysis for separating individual components from a complex mixture. ajrconline.org For Dabigatran (B194492) and its related substances, including Impurity 9, liquid chromatography is the predominant approach.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is a widely used and robust technique for the quantitative determination of Dabigatran and its impurities. semanticscholar.org The development of a stability-indicating HPLC method ensures that the analytical procedure can accurately measure the drug substance in the presence of its impurities and degradation products. tsijournals.com
Method development for separating Dabigatran Impurity 9 typically involves optimizing several parameters to achieve sufficient resolution from the parent API and other related substances. Key aspects of these methods include:
Stationary Phase: C18 columns, such as Poroshell 120 EC-C18 or Princeton SPHER-100 C18, are commonly selected due to their hydrophobicity, which provides effective separation for Dabigatran and its structurally similar impurities. semanticscholar.orgresearchgate.net
Mobile Phase: A gradient elution program is often employed to resolve impurities with varying polarities within a reasonable timeframe. researchgate.net The mobile phase typically consists of an aqueous component, often a buffer like ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate (B84403) adjusted to a specific pH, and an organic modifier, most commonly acetonitrile (B52724). humanjournals.comtsijournals.comresearchgate.net
Detection: UV detection is standard, with wavelengths set around 225 nm, 230 nm, or 310 nm to monitor the elution of Dabigatran and its impurities. researchgate.netactascientific.comwjpmr.com
System Suitability: Method validation includes ensuring the system meets suitability criteria, such as resolution between adjacent peaks and tailing factor for the main component, to guarantee reliable performance. humanjournals.com
Table 1: Typical HPLC Method Parameters for Dabigatran Impurity Analysis
| Parameter | Conditions |
|---|---|
| Column | Poroshell 120, EC C-18, 150 mm × 4.6 mm, 2.7 µm researchgate.net |
| Mobile Phase A | 2.04 g/L Potassium dihydrogen phosphate with Triethylamine (TEA) and Phosphoric acid researchgate.net |
| Mobile Phase B | Acetonitrile tsijournals.comresearchgate.net |
| Elution Mode | Gradient tsijournals.comresearchgate.netresearchgate.net |
| Flow Rate | 0.6 - 1.0 mL/min semanticscholar.orgresearchgate.net |
| Column Temperature | 30 - 50 °C semanticscholar.orgresearchgate.net |
| Detection Wavelength | 225 nm or 230 nm researchgate.netactascientific.com |
| Injection Volume | 10 - 20 µL tsijournals.comresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, higher sensitivity, and substantially shorter analysis times. tandfonline.com These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. tandfonline.com
For the analysis of this compound, UPLC methods provide a more efficient approach for quality control and stability testing. researchgate.net The enhanced separation power of UPLC is particularly advantageous for resolving closely eluting impurities. A reported RP-UPLC method for determining process and degradant impurities in Dabigatran Etexilate utilizes an Acquity HSS-T3 column (100 mm x 2.1 mm, 1.8 µm particle size). tandfonline.com The increased efficiency allows for faster gradient elution and reduced solvent consumption, making it a valuable tool for high-throughput analysis. tandfonline.comnih.gov
Table 2: Representative UPLC Method Parameters
| Parameter | Conditions |
|---|---|
| System | Acquity UPLC I-Class nih.gov |
| Column | Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm tandfonline.com |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Orthophosphoric acid in Water tandfonline.comnih.gov |
| Mobile Phase B | Acetonitrile tandfonline.comnih.gov |
| Elution Mode | Gradient tandfonline.com |
| Flow Rate | 0.18 - 0.6 mL/min tandfonline.comnih.gov |
| Column Temperature | 50 °C nih.gov |
| Detection | UV at 290 nm tandfonline.com |
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have revolutionized impurity profiling. humanjournals.comajrconline.org The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detection and quantification of trace-level impurities. scilit.net This technique offers superior selectivity and sensitivity compared to UV detection, making it ideal for analyzing potentially genotoxic impurities that have very low specification limits. rsc.org
In the context of this compound analysis, an LC-MS/MS method would involve:
Chromatographic Separation: An HPLC or UPLC system separates Impurity 9 from the Dabigatran API and other related substances.
Ionization: The eluent is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which generates charged molecules (ions) of the analytes. actascientific.com
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z). In a tandem MS system (like a triple quadrupole), a specific precursor ion for Impurity 9 is selected, fragmented, and a resulting product ion is monitored. rsc.org This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling ultra-sensitive quantification. nih.govrsc.org
This approach has been successfully used for quantifying N-nitroso-dabigatran etexilate at parts-per-billion (ppb) levels, demonstrating its suitability for trace analysis. rsc.org The high selectivity of LC-MS/MS is also beneficial as it is less susceptible to interference from co-medications or matrix effects compared to other methods. researchgate.net
Table 3: Common LC-MS/MS Parameters for Dabigatran-Related Compound Analysis
| Parameter | Conditions |
|---|---|
| LC System | Agilent 1290 Infinity Series rsc.org |
| Mass Spectrometer | 6470B LC/TQ Tandem Mass Spectrometer rsc.org |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode actascientific.comrsc.org |
| Ion Source Voltage | 5000 V actascientific.com |
| Source Temperature | 450 °C actascientific.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govrsc.org |
| Mobile Phase A | 5 mM Ammonium Formate Buffer or 0.1% Formic Acid in Water actascientific.comrsc.org |
| Mobile Phase B | Acetonitrile actascientific.comrsc.org |
Spectroscopic and Spectrometric Approaches for Impurity Analysis
While chromatography is used for separation and quantification, spectroscopic and spectrometric techniques are essential for the structural confirmation and identification of impurities.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For impurity analysis, MS serves as a highly specific detector following chromatographic separation (LC-MS). The primary use of MS in this context is to confirm the molecular weight of a detected impurity. actascientific.com By analyzing the mass spectrum obtained for the peak corresponding to this compound, its molecular weight can be determined, which is a critical first step in its identification. researchgate.net High-Resolution Mass Spectrometry (HRMS) can further provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the impurity. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. researchgate.net While LC-MS can suggest a molecular formula, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its exact structure. rjptonline.org
To perform NMR analysis on this compound, the impurity must first be isolated in a pure form, typically using preparative HPLC. researchgate.net Once isolated, a suite of NMR experiments is conducted:
1D NMR (¹H and ¹³C): Provides information about the types and numbers of proton and carbon environments in the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): Reveals correlations between different nuclei, allowing chemists to piece together the molecular structure by identifying neighboring protons and connecting protons to their attached carbons.
This comprehensive spectroscopic data is essential for definitively characterizing the structure of new or unknown impurities, as has been done for several degradation products of Dabigatran. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy in Impurity Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable analytical technique for the structural elucidation of pharmaceutical compounds and their impurities. In the context of this compound, FT-IR analysis serves to identify its molecular structure by detecting the characteristic vibrational frequencies of its functional groups. This method allows for a comparison between the impurity and the active pharmaceutical ingredient (API), Dabigatran, highlighting structural modifications or the presence of different functional moieties.
The process involves passing infrared radiation through a sample of the impurity. The molecules absorb radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting spectrum is a unique molecular "fingerprint." For this compound, this spectrum would be analyzed to confirm the presence of expected functional groups and to ensure the absence of others, thereby confirming its identity. While specific FT-IR data for this compound is not detailed in broad literature, the general application of FT-IR is a standard practice for characterizing synthesized Dabigatran and its related substances. asianpubs.org This characterization is crucial for confirming the identity of isolated impurities during the drug development and manufacturing process.
Ultraviolet-Visible (UV-Vis) Detection in Chromatographic Systems
Ultraviolet-Visible (UV-Vis) spectroscopy, when coupled with chromatographic systems like High-Performance Liquid Chromatography (HPLC), is a primary tool for the detection and quantification of Dabigatran and its related impurities, including Impurity 9. actascientific.com As separated components elute from the chromatography column, they pass through a UV-Vis detector, which measures the absorbance of light at a specific wavelength.
The selection of an appropriate wavelength is critical for achieving high sensitivity and specificity. This is typically determined by scanning a solution of the analyte across a range of wavelengths, often between 200-400 nm, to identify the wavelength of maximum absorbance (λmax). actascientific.com For the analysis of Dabigatran and its impurities, various studies have employed detection wavelengths such as 225 nm, 230 nm, and 310 nm. actascientific.comresearchgate.netwjpmr.comresearchgate.net A standard mixture containing Dabigatran and its impurities scanned between 200-400 nm showed a maximum absorbance at 225 nm, which was subsequently used for detection in the chromatographic method. actascientific.com This ensures that even trace amounts of this compound can be accurately detected and quantified in the presence of the main drug substance.
Method Development and Validation Principles for this compound Analysis
The development and validation of analytical methods for quantifying this compound are governed by stringent principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH). These principles ensure that the analytical method is reliable, reproducible, and fit for its intended purpose, which is to accurately measure the level of this specific impurity in Dabigatran drug substance and product. Validation involves a series of experiments to demonstrate the method's performance characteristics.
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. For this compound, a specific method must demonstrate that it can produce a distinct and well-resolved chromatographic peak for the impurity, separate from the peaks of Dabigatran and other related substances. tsijournals.com
Validation studies for specificity often involve analyzing a sample spiked with this compound and all other potential impurities to ensure there is no co-elution or interference. semanticscholar.org The method should also be stability-indicating, meaning it can separate the impurity from any degradation products formed under stress conditions (e.g., exposure to acid, base, oxidation, heat, or light). tsijournals.com This ensures that the reported level of this compound is accurate and not falsely elevated by other substances.
Linearity, Accuracy, and Precision Assessments
Linearity, accuracy, and precision are fundamental validation parameters that establish the quantitative performance of an analytical method for this compound.
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. It is assessed by analyzing a series of solutions of this compound at different concentrations. The results are typically evaluated by the correlation coefficient (r²) of the calibration curve. For methods analyzing Dabigatran impurities, linearity is consistently high, with correlation coefficients greater than 0.999. researchgate.netresearchgate.netlongdom.org
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is determined through recovery studies, where a known amount of this compound is added (spiked) into a sample matrix and then analyzed. The percentage of the spiked amount that is recovered by the method indicates its accuracy.
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). It is evaluated at two levels: repeatability (method precision) and intermediate precision (within-laboratory variation). Validated methods demonstrate high precision with %RSD values typically well below 2%. tsijournals.com
The table below summarizes typical validation results for methods used to analyze Dabigatran impurities.
| Validation Parameter | Typical Performance Metric | Reference(s) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | researchgate.netresearchgate.netlongdom.org |
| Accuracy (% Recovery) | 90.0% to 115.0% | researchgate.netlongdom.org |
| Precision (% RSD) | < 2.0% | researchgate.nettsijournals.com |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method for this compound.
Limit of Detection (LOD): This is the lowest concentration of the impurity that can be detected by the method, but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ): This is the lowest concentration of the impurity that can be reliably quantified with suitable precision and accuracy.
These limits are crucial for controlling impurities at very low levels as required by pharmaceutical regulations. They are often determined based on the signal-to-noise ratio of the analytical response, typically 3:1 for LOD and 10:1 for LOQ. tsijournals.com The high sensitivity of modern chromatographic methods allows for the detection and quantification of impurities at levels as low as a fraction of a microgram per milliliter.
The table below presents examples of reported LOD and LOQ values from various analytical methods developed for Dabigatran and its impurities.
| Parameter | Reported Value(s) | Reference(s) |
| LOD | 0.01%; 0.007%-0.008%; 0.05 µg/ml | researchgate.netresearchgate.nettsijournals.comlongdom.org |
| LOQ | 0.03%; 0.17 µg/ml | researchgate.netresearchgate.nettsijournals.comlongdom.org |
Control and Mitigation Strategies for Dabigatran Impurity 9 in Pharmaceutical Manufacturing
In-Process Control Measures to Limit Impurity Formation
Effective control of Dabigatran (B194492) Impurity 9 and other process-related impurities in the manufacturing of dabigatran etexilate begins with stringent in-process control measures. These strategies are designed to minimize the formation of impurities during the synthesis, ensuring a higher quality crude product before final purification stages. Key control measures focus on the quality of starting materials and the optimization of reaction conditions.
A significant strategy involves the careful selection and purification of reagents to prevent the introduction of contaminants that can lead to side reactions. For instance, the use of n-hexyl chloroformate, a key reagent in the synthesis, has been identified as a source for a number of potential impurities. researchgate.netasianpubs.org An improved process controls for these impurities by substituting commercially available n-hexyl chloroformate with pure n-hexanol. researchgate.netasianpubs.org This substitution substantially reduces the formation of certain analogous impurities. nih.gov
Optimizing reaction parameters is another critical aspect of in-process control. The Pinner reaction, a crucial step for creating a key amidine intermediate, is sensitive and can lead to the formation of unacceptable levels of impurities if not properly managed. nih.govacs.org Process optimization, sometimes employing Design of Experiment (DoE) software, helps establish critical parameters like temperature, reaction time, and reagent stoichiometry to maximize the yield of the desired intermediate while minimizing impurity generation. nih.govacs.org For example, hydrolysis of the amidine group can lead to degradation products, a reaction that can be controlled by optimizing temperature and workup procedures to limit the presence of water. nih.gov
Furthermore, the choice of solvents and reagents at various stages can influence the impurity profile. The use of specific reducing agents, such as iron with acetic acid or hydrochloric acid, has been employed to overcome issues like catalyst poisoning observed during catalytic hydrogenation steps, thereby improving the quality and consistency of the intermediate products. acs.orgnewdrugapprovals.org
Table 1: In-Process Control Strategies and Their Impact
| Control Point | Strategy | Rationale/Impact on Impurity Formation | Reference |
|---|---|---|---|
| Starting Materials | Substitution of n-hexyl chloroformate with pure n-hexanol | Eliminates potential impurities present in commercially available n-hexyl chloroformate. | researchgate.netasianpubs.org |
| Amidine Synthesis | Optimization of Pinner reaction conditions (e.g., temperature, time) | Reduces the formation of byproducts like impurities 28 and 29, which can carry through to subsequent steps. | acs.org |
| Workup Procedures | Control of water presence and temperature during workup | Minimizes the formation of hydrolysis-related degradation products. | nih.gov |
| Reduction Step | Use of specific chemical reducing agents (e.g., Fe/HCl) | Avoids issues of catalyst poisoning and improves reaction efficiency and product quality. | acs.orgnewdrugapprovals.org |
Purification Methodologies for Active Pharmaceutical Ingredient (API)
Following synthesis, the crude dabigatran etexilate active pharmaceutical ingredient (API) undergoes rigorous purification to remove any remaining impurities, including Dabigatran Impurity 9, to meet stringent pharmaceutical standards. The multi-step purification processes typically exploit the differing polarities and solubilities of the API and its various impurities. google.com
A common and effective approach involves a sequence of slurrying and recrystallization steps using different solvent systems. One patented method describes a three-stage process:
Water Slurrying : The crude product is first subjected to slurrying in water to remove salts and other water-soluble organic impurities. google.com
Acetone-Water Recrystallization : The resulting solid is then recrystallized from a mixed solvent system of acetone (B3395972) and water. This step is effective in removing impurities with higher polarity. google.comgoogle.com
Mixed Organic Solvent Purification : A final purification is conducted using a mixed solvent of tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297), which targets the removal of impurities with lower polarity. google.com
The choice of solvent and the ratios used are critical for selectively precipitating the pure API while leaving impurities dissolved in the solvent mixture. For example, recrystallization from an acetone-water mixture followed by a separate recrystallization from ethyl acetate has been shown to be effective. google.com Another approach involves dissolving the crude material in ethyl acetate at reflux temperature, followed by a controlled cooling process to crystallize the pure product. google.com The conversion of dabigatran etexilate into its mesylate salt followed by crystallization is also a key purification strategy, often using acetone as the solvent. asianpubs.orgacs.org These systematic, multi-step purification protocols are designed to be robust and scalable for industrial production, ensuring the final API achieves a high level of purity, often exceeding 99.5%. newdrugapprovals.orggoogle.com
Table 2: Solvent Systems Used in Dabigatran Etexilate Purification
| Purification Step | Solvent System | Target Impurities | Reference |
|---|---|---|---|
| Slurrying | Water | Salts and water-soluble organic impurities | google.com |
| Recrystallization | Acetone / Water | High-polarity impurities | google.comgoogle.com |
| Recrystallization | Ethyl Acetate / Ethanol | General impurities | google.com |
| Final Purification | Tetrahydrofuran / Ethyl Acetate | Low-polarity impurities | google.com |
| Salt Crystallization | Acetone (for Mesylate salt) | General impurities | acs.org |
Impurity Profiling and Monitoring in Final Drug Products
Impurity profiling is a mandatory regulatory requirement that involves the identification, characterization, and quantification of impurities in the final drug product. humanjournals.com For dabigatran etexilate, this process ensures that any residual amounts of impurities, such as this compound, are below the established safety thresholds. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose. veeprho.com
A robust, stability-indicating HPLC method is developed and validated to separate dabigatran etexilate from all its known related substances and degradation products. researchgate.nettsijournals.com These methods typically use a reverse-phase column (e.g., C8 or C18) with a gradient elution program. researchgate.netcurresweb.com The mobile phase often consists of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. humanjournals.comcurresweb.com Detection is commonly performed using a UV detector at a wavelength where both the API and its impurities show significant absorbance, such as 225 nm. curresweb.comactascientific.com
For the identification and structural elucidation of unknown impurities, HPLC is often coupled with mass spectrometry (LC-MS). veeprho.comactascientific.com This powerful combination allows for the determination of the molecular weight and fragmentation patterns of an impurity, providing critical information for its structural identification. actascientific.com
Regulatory authorities require that the levels of each specific impurity and the total impurities in the final drug product are within strict specification limits. humanjournals.com Therefore, routine monitoring of each batch of the final drug product is essential. The validated analytical methods are used to quantify the levels of impurities, ensuring the consistency, quality, and safety of the medication. humanjournals.comveeprho.com
Table 3: Example HPLC Parameters for Dabigatran Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Eclipse XDB C8 (4.6x250 mm, 5 µm) | Poroshell 120 EC-C18 (150 mm x 4.6 mm, 2.7µ) |
| Mobile Phase | 0.01 M Orthophosphoric acid (pH 2.6) : Acetonitrile (60:40 v/v) | Hexane-1 Sulfonic acid sodium salt monohydrate buffer and Methanol (Gradient) |
| Flow Rate | 1.5 ml/min | 0.6 ml/min |
| Detection | UV at 225 nm | UV at 230 nm |
| Column Temperature | 25°C | 30°C |
| Reference | curresweb.com | researchgate.net |
Regulatory and Pharmacopoeial Compliance for Impurity Management
Adherence to ICH Guidelines on Impurities (e.g., Q3A, Q3B, Q1A, Q1B, Q2, Q3C, Q3D)
The International Council for Harmonisation (ICH) provides a series of guidelines that are globally recognized for the management of impurities in pharmaceutical products. youtube.comich.org The control of Dabigatran (B194492) Impurity 9 is subject to these harmonized standards, which address the entire lifecycle of the drug product.
The primary guidelines governing organic impurities are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). scribd.comich.orgich.orgfda.gov These documents establish thresholds for the reporting, identification, and qualification of impurities. scribd.comich.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org Any impurity present in a new drug substance that has been adequately evaluated in safety or clinical studies is considered qualified. ich.org
Reporting Threshold: The level above which an impurity must be reported in regulatory submissions.
Identification Threshold: The level above which the molecular structure of an impurity must be determined.
Qualification Threshold: The level above which an impurity's safety must be established through toxicological or other studies.
Stability testing, guided by ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing), is crucial for identifying degradation products that may form during storage, which could include Dabigatran Impurity 9. ich.orgeuropa.eu The analytical procedures used to detect and quantify impurities like Impurity 9 must be validated according to ICH Q2 (Validation of Analytical Procedures) to ensure they are accurate, precise, and reliable. youtube.com
While this compound is an organic impurity, a complete impurity control strategy also considers other types. ICH Q3C provides guidelines for residual solvents, and ICH Q3D sets limits for elemental impurities, ensuring a holistic approach to drug substance purity. youtube.compharmtech.com
Table 1: Application of ICH Guidelines to the Management of this compound
| ICH Guideline | Title | Relevance to this compound |
| Q3A(R2) | Impurities in New Drug Substances | Establishes thresholds for reporting, identifying, and qualifying Impurity 9 in the Dabigatran Etexilate active pharmaceutical ingredient (API). ich.org |
| Q3B(R2) | Impurities in New Drug Products | Governs the control of Impurity 9 if it arises as a degradation product in the final formulated drug product. ich.orgfda.gov |
| Q1A(R2) | Stability Testing of New Drug Substances and Products | Defines stability testing protocols to identify potential degradation products like Impurity 9 under various environmental conditions. ich.orgeuropa.eu |
| Q1B | Photostability Testing of New Drug Substances and Products | Assesses the potential for light exposure to cause degradation and form impurities. ich.org |
| Q2(R1) | Validation of Analytical Procedures | Ensures that the analytical methods used to detect and quantify this compound are suitable for their intended purpose, providing reliable results. youtube.com |
| Q3C(R9) | Guideline for Residual Solvents | Controls solvents that may be used in the synthesis of Dabigatran Etexilate, which are a different class of impurity. youtube.comich.org |
| Q3D(R2) | Guideline for Elemental Impurities | Manages elemental impurities (heavy metals) that could be introduced from catalysts or manufacturing equipment. youtube.comich.orgpharmtech.com |
Pharmacopoeial Standards and Monograph Requirements for Dabigatran Etexilate and Related Substances
Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official public standards for medicines. sigmaaldrich.comsigmaaldrich.com The monograph for a specific drug substance, like Dabigatran Etexilate Mesilate, details the tests, procedures, and acceptance criteria needed to ensure its identity, strength, quality, and purity.
These monographs typically include a specific section for the control of related substances. This section lists "specified impurities," which are impurities that are individually listed and limited with a specific acceptance criterion. ich.org Pharmacopoeial reference standards are provided for these specified impurities to ensure accurate identification and quantification. sigmaaldrich.comsigmaaldrich.comlgcstandards.com
While several impurities of Dabigatran Etexilate are specified in various pharmacopoeias, such as Dabigatran Impurity A, C, D, and E, "this compound" is not consistently listed as a specified impurity in the major pharmacopoeial monographs. sigmaaldrich.compharmaffiliates.comsynzeal.compharmaffiliates.comchemicea.com Impurities that are not individually listed are controlled by a general limit for "unspecified impurities." The control strategy for an impurity like this compound would therefore depend on whether it is classified as a specified or unspecified impurity in the relevant monograph or regulatory filing.
Table 2: Examples of Specified Impurities in Dabigatran Etexilate Pharmacopoeial Monographs
| Impurity Name | Pharmacopoeia | CAS Number |
| Dabigatran Impurity A | EP | 1408238-40-3 |
| Dabigatran Etexilate USP Related Compound C | USP | 1873316-01-8 |
| Dabigatran Etexilate Mesilate - Impurity D | N/A | 16156-50-6 |
| Dabigatran Etexilate Mesylate - Impurity E | N/A | 1415506-19-2 |
| Note: This table is illustrative and may not be exhaustive. "N/A" indicates the information was not specified in the search results as being from a particular pharmacopoeia but is a known related substance. |
Risk Assessment Frameworks for Impurity Control
Modern pharmaceutical quality management relies heavily on risk-based approaches, as encouraged by ICH guidelines. pharmtech.com A risk assessment framework is a systematic process for identifying, analyzing, and evaluating potential hazards associated with impurities. pharmtech.comaquigenbio.com
For this compound, a risk assessment would be a critical component of the control strategy. longdom.org This process involves:
Hazard Identification: Determining the potential sources of Impurity 9. It could be a by-product from the manufacturing process, a degradation product formed during storage, or an intermediate from the synthesis. acs.orgacs.orgnih.gov
Risk Analysis: Evaluating the potential for Impurity 9 to be present in the final drug product and assessing its potential to cause harm. This includes an evaluation of its toxicological properties, with particular attention to any potential for genotoxicity.
Risk Evaluation: Comparing the analyzed risk against given risk criteria. The levels of the impurity found in the drug substance are compared against the qualification thresholds established by ICH guidelines.
Risk Control: Implementing measures to reduce the risk to an acceptable level. This can include modifying the synthesis or purification process to minimize the formation of the impurity, or establishing a specific limit in the drug substance specification to ensure it does not exceed safe levels. google.comdaicelpharmastandards.com
The ultimate goal of this risk assessment is to justify the proposed acceptance criteria for this compound and to ensure that the control strategy is adequate to maintain the quality and safety of Dabigatran Etexilate throughout its shelf life. aquigenbio.com
Table 3: Key Steps in a Risk Assessment Framework for this compound
| Step | Description |
| 1. Identify | Characterize this compound and identify its potential sources (e.g., starting materials, synthetic route, degradation). acs.orgacs.org |
| 2. Analyze | Evaluate the manufacturing process to determine the fate and purge of the impurity. Assess the toxicological data and predict potential hazards (e.g., using structure-activity relationship analysis). |
| 3. Evaluate | Compare the observed levels of the impurity against ICH qualification thresholds. Determine if the level of risk is acceptable. |
| 4. Control | Define and implement a control strategy. This may include optimizing process parameters, adding purification steps, or setting acceptance criteria in the specification. daicelpharmastandards.com |
| 5. Review & Monitor | Continuously monitor the impurity levels in production batches and review the risk assessment as new information becomes available or if changes are made to the manufacturing process. |
Emerging Research Perspectives and Analytical Challenges
Development of Novel Analytical Technologies for Trace Impurity Analysis
The detection and quantification of impurities at trace levels are critical for meeting stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH). nih.gov Advances in analytical technology have significantly improved the ability to profile drug impurities, offering enhanced separation, faster analysis times, and lower detection limits. pharmafocusasia.com
High-Performance Liquid Chromatography (HPLC) is a foundational technique for impurity profiling, valued for its precision in separating complex mixtures. biomedres.us Modern advancements have led to the widespread adoption of Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle-size columns to achieve higher resolution and sensitivity. biomedres.us For a complex molecule like Dabigatran (B194492), various HPLC and UPLC methods have been developed to separate the active pharmaceutical ingredient (API) from its numerous potential impurities, including process-related impurities and degradation products. researchgate.netnih.gov
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are particularly powerful for trace analysis. rroij.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone in modern pharmaceutical analysis, providing high sensitivity and specificity for identifying and quantifying impurities, even when co-eluting with other compounds. synthinkchemicals.comactascientific.com Advanced mass spectrometry techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide detailed structural information, which is invaluable for the unambiguous identification of unknown impurities. synthinkchemicals.com Other sophisticated methods, such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, can also be employed for definitive structural elucidation. rroij.com
The application of these technologies is essential for the analysis of Dabigatran Impurity 9, ensuring that it can be accurately detected and quantified at or below the 0.1% reporting threshold stipulated by regulatory guidelines. nih.gov
Table 1: Novel Analytical Technologies for Trace Impurity Analysis
| Technology | Principle | Application in Trace Analysis of this compound |
|---|---|---|
| UPLC | Utilizes sub-2 µm particle columns for high-resolution separation. | Provides superior separation efficiency and sensitivity compared to conventional HPLC, enabling detection of trace levels of Impurity 9. biomedres.us |
| LC-MS | Combines liquid chromatography separation with mass spectrometry detection. | Enables highly sensitive and selective quantification and identification of Impurity 9 based on its mass-to-charge ratio. synthinkchemicals.comactascientific.com |
| HRMS | Measures mass with very high accuracy. | Allows for the determination of the elemental composition of Impurity 9, aiding in its definitive identification. synthinkchemicals.com |
| LC-NMR | Couples liquid chromatography with NMR spectroscopy. | Provides detailed structural information for unambiguous characterization of Impurity 9, particularly when isolated. rroij.com |
Computational Approaches in Predicting Impurity Formation
Computational, or in silico, tools are increasingly being used in pharmaceutical development to predict potential degradation pathways and the formation of impurities. acs.org This proactive approach can guide analytical method development and provide a mechanistic understanding of how impurities like this compound might form under various stress conditions (e.g., exposure to heat, light, humidity, or reactive chemicals). acs.orgspringernature.com
Software programs like Zeneth utilize a knowledge base of chemical degradation reactions to predict the likely transformation products of a drug substance based on its functional groups. acs.orgnih.gov By inputting the structure of Dabigatran, these systems can generate a map of potential degradation products. This predictive data can then be compared with results from forced degradation studies to confirm the identity of observed impurities or to focus analytical efforts on detecting predicted but unobserved compounds. acs.org
Benchmarking studies have shown that the predictive power of these software tools has steadily improved as their underlying knowledge bases have expanded. nih.govbohrium.com For this compound, such computational models could help elucidate its formation mechanism, for example, by identifying if it is a product of hydrolysis, oxidation, or another degradation pathway. acs.org This information is crucial for developing control strategies to minimize its presence in the final drug product.
Table 2: Computational Approaches in Impurity Prediction
| Approach | Description | Relevance to this compound |
|---|---|---|
| Knowledge-Based Systems (e.g., Zeneth) | Uses a database of known chemical reactions and degradation rules to predict products based on the API's structure. acs.orgspringernature.com | Predicts the likelihood and potential pathways for the formation of Impurity 9 under various stress conditions. |
| Forced Degradation Simulation | Simulates reactions under specific conditions (pH, temperature, oxidation) to identify potential degradants. acs.org | Helps to understand the chemical stability of Dabigatran and the conditions that may lead to the formation of Impurity 9. |
| Quantum Mechanics (QM) Modeling | Calculates molecular properties and reaction energies to predict reactivity and degradation pathways. | Can provide deeper mechanistic insight into the specific chemical reactions that result in the formation of Impurity 9. |
Future Directions in Impurity Reference Standard Development
Reference standards are indispensable for the accurate identification and quantification of impurities in analytical testing. pharmaceutical-technology.com A well-characterized reference standard for this compound is essential for validating analytical methods and for routine quality control testing of Dabigatran drug substance and product. aquigenbio.com However, the development of impurity reference standards presents significant challenges, including the complex synthesis of the impurity, its isolation and purification, and its comprehensive characterization to confirm structure and purity. synthinkchemicals.comresearchgate.net
The availability of appropriate reference standards for all potential impurities is often limited. synthinkchemicals.com This can be a time-consuming and resource-intensive process. pharmaceutical-technology.com The future of reference standard development is moving towards several key areas to address these challenges. There is a growing trend towards the use of commercially prepared and certified pharmaceutical secondary reference standards, which are qualified against primary compendial standards and offer a cost-effective and reliable alternative to in-house preparations. pharmaceutical-technology.com
Furthermore, enhanced collaboration between pharmaceutical manufacturers, regulatory agencies, and pharmacopoeias (such as the European Pharmacopoeia, which provides official Dabigatran standards) is crucial for the timely development and release of new impurity standards. synthinkchemicals.comedqm.eu As analytical techniques become more sensitive, the need for highly pure and rigorously characterized reference materials becomes even more critical to avoid issues like cross-interference in bioanalytical assays. tandfonline.com The future will likely see more robust global harmonization of reference standards and the application of advanced characterization techniques, such as quantitative NMR (qNMR), to provide accurate purity assessments without relying on a separate primary standard. pharmaceutical-technology.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Dabigatran |
| This compound |
Q & A
Q. How can researchers ensure transparency and reproducibility in publishing impurity-related findings?
- Methodological Answer : Provide raw chromatographic data, integration parameters, and sample preparation protocols in supplementary materials . Disclose instrument models, column specifications, and software versions. For novel impurities, deposit spectral data in public repositories (e.g., NMReDATA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
